
3-Bromo-4-methylbenzylamine
Übersicht
Beschreibung
3-Bromo-4-methylbenzylamine, also known as 3-Bromo-4-toluidine, is a chemical compound with a benzylamine core structure that contains a bromine atom and a methyl group. It has a molecular weight of 200.08 .
Molecular Structure Analysis
The linear formula of this compound is BrC6H4CH2NHCH3 . The structure of the compound can be represented as a benzene ring with a bromine atom and a methyl group attached to it .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a refractive index of n20/D 1.5650 (lit.), a boiling point of 231-232 °C (lit.), and a density of 1.461 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
3-Bromo-4-methylbenzylamine is utilized in the synthesis of certain compounds, such as zinc phthalocyanine derivatives, which have significant potential in photodynamic therapy for cancer treatment. These derivatives show good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them viable as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Analytical Chemistry
In analytical chemistry, this compound is involved in the development of a new derivatization reagent for high-performance liquid chromatography-mass spectrometry (HPLC-MS) analysis of biological organic acids. This reagent facilitates the identification of mono-, di-, and tri-carboxylic acids, improving the detection capabilities of HPLC-MS systems (Marquis et al., 2017).
Antioxidant Research
Research involving derivatives of this compound from marine sources like red algae has shown the potential for applications in food and pharmaceutical fields as natural antioxidants. These compounds have demonstrated significant scavenging activity against radicals, which could be beneficial in developing antioxidant therapies (Li et al., 2012).
Synthesis of Heterocyclic Compounds
This chemical plays a role in the synthesis of heterocyclic compounds, such as in the photolytic intramolecular cyclization processes. These processes are key steps in the synthesis of various organic compounds that have potential applications in medicinal chemistry (Kametani et al., 1971).
Optical Resolution
It has been used in the optical resolution of specific compounds, a process important in the production of enantiomerically pure substances. This process is crucial in the synthesis of various pharmaceuticals and fine chemicals (Sakai et al., 1992).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that benzylic amines, such as 3-bromo-4-methylbenzylamine, often interact with various enzymes and receptors in the body, which could potentially be its targets .
Mode of Action
The mode of action of this compound involves its interaction with its targets. It is known that benzylic amines can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the target molecules .
Biochemical Pathways
Given its chemical structure and reactivity, it may be involved in pathways related to the metabolism of aromatic compounds .
Pharmacokinetics
Like other small molecules, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine and feces .
Result of Action
Given its chemical reactivity, it may cause structural modifications to its target molecules, potentially altering their function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and temperature .
Biochemische Analyse
Biochemical Properties
3-Bromo-4-methylbenzylamine plays a significant role in biochemical reactions, particularly in the derivatization of carboxylic acids for analysis by liquid chromatography-mass spectrometry (LC-MS). It interacts with enzymes and proteins involved in the tricarboxylic acid (TCA) cycle, facilitating the detection and quantification of TCA intermediates . The compound forms stable derivatives with carboxylic acids, enhancing their ionization efficiency and chromatographic retention, which is crucial for accurate biochemical analysis.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modifying the interface of perovskite films in solar cells, which can be extrapolated to its potential effects on cellular membranes
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can participate in nucleophilic substitution reactions at the benzylic position, where the bromine atom is replaced by a nucleophile . This mechanism is essential for its role in derivatization reactions, where it forms stable amide bonds with carboxylic acids, facilitating their detection in biochemical assays.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but its long-term effects on cellular function need to be studied further. In in vitro and in vivo models, the compound has shown consistent performance in derivatization reactions, but its impact on cellular processes over extended periods remains to be fully understood .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound is effective in facilitating biochemical analyses without significant adverse effects. At higher doses, it may exhibit toxic effects, including potential disruption of cellular membranes and metabolic pathways . Threshold effects and toxicity levels need to be carefully evaluated to determine safe and effective dosage ranges.
Metabolic Pathways
This compound is involved in metabolic pathways related to the TCA cycle. It interacts with enzymes such as carbodiimide agents, which activate carboxylic acids for amide coupling . This interaction enhances the detection of TCA intermediates, providing valuable insights into metabolic flux and metabolite levels in biochemical studies.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can affect its activity and function, influencing the outcomes of biochemical assays . Understanding its transport mechanisms is crucial for optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects on biochemical reactions and cellular processes
Eigenschaften
IUPAC Name |
(3-bromo-4-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRGOJWXIJAVCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177558-32-5 | |
| Record name | (3-bromo-4-methylphenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-[2-(2-Piperidinyl)ethoxy]quinoline hydrochloride](/img/structure/B1395189.png)
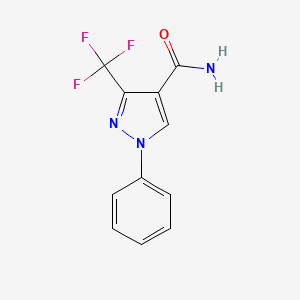

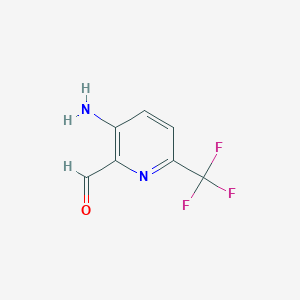
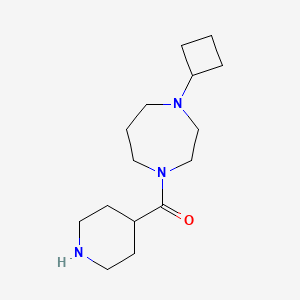
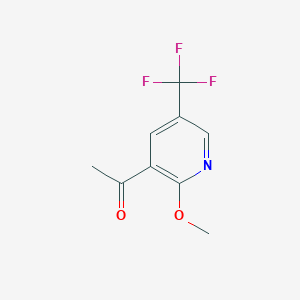
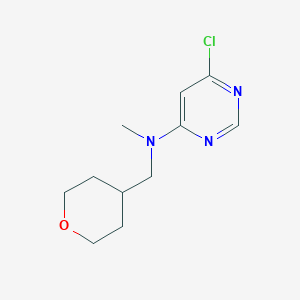
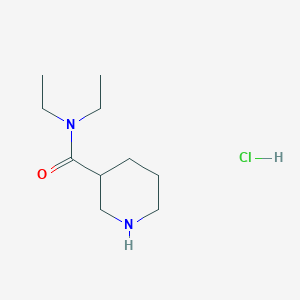
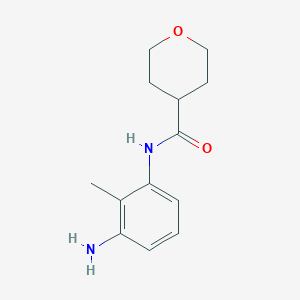

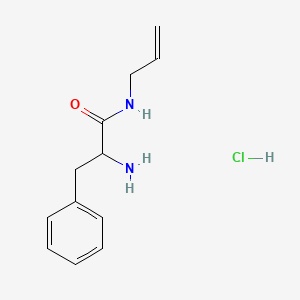
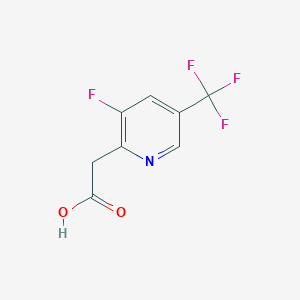
![4-[(Piperidin-3-ylmethyl)sulfonyl]morpholine hydrochloride](/img/structure/B1395210.png)

